molecular formula C13H15BBrNO4 B1273287 (5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid CAS No. 475102-13-7

(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

Cat. No. B1273287
M. Wt: 339.98 g/mol
InChI Key: RBYTXZMVOGZESQ-UHFFFAOYSA-N
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Description

“(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid” is a heterocyclic organic compound . It is also known by several synonyms such as “1-BOC-5-BROMO-1H-INDOLE-2-BORONIC ACID”, “1-BOC-5-BROMO-2-INDOLEBORONIC ACID”, “1-BOC-5-BROMOINDOLE-2-BORONIC ACID”, “1-(TERT-BUTOXYCARBONYL-5-BROMO-1H-INDOL-2-YL)BORONIC ACID”, “5-BROMO-N-(BOC)INDOLE-2-BORONIC ACID”, and "5-BROMO-N-(BUTOXYCARBONYL)INDOLE-2-BORONIC ACID" .


Molecular Structure Analysis

The molecular formula of this compound is C13H15BBrNO4 . Its structure includes a boronic acid group attached to an indole ring, which is further substituted with a bromine atom and a tert-butoxycarbonyl group . The InChI key is RBYTXZMVOGZESQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 339.98 g/mol . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors . The compound is covalently bonded and has a complexity of 374 .

Scientific Research Applications

  • Organic Synthesis

    • Boronic acids are used as synthetic intermediates in organic synthesis . They are particularly attractive due to their unique properties as mild organic Lewis acids, mitigated reactivity profile, stability, and ease of handling .
    • Boronic acids are often preferred as synthetic intermediates over other classes of organoboron compounds .
  • Separation and Molecular Recognition

    • Boronate affinity materials have emerged as important media for the selective separation and molecular recognition of cis-diol-containing compounds .
    • With the introduction of boronic acid functionality, boronate affinity materials exhibit several significant advantages, including broad-spectrum selectivity, reversible covalent binding, pH-controlled capture/release, fast association/desorption kinetics, and good compatibility with mass spectrometry .
  • Proteomics

    • Boronate affinity materials have found applications in proteomics . They can solve issues in the applications and provide merits in this field .
  • Metabolomics

    • In the field of metabolomics, boronate affinity materials are used due to their unique properties .
  • Disease Diagnostics

    • Boronate affinity materials are used in disease diagnostics . They can provide solutions to issues in the applications and offer advantages in this field .
  • Aptamer Selection

    • Boronate affinity materials are also used in aptamer selection . They can solve issues in the applications and provide benefits in this field .
  • Organic Synthesis

    • Boronic acids are used as synthetic intermediates in organic synthesis . They are particularly attractive due to their unique properties as mild organic Lewis acids, mitigated reactivity profile, stability, and ease of handling .
    • Boronic acids are often preferred as synthetic intermediates over other classes of organoboron compounds .
  • Separation and Molecular Recognition

    • Boronate affinity materials have emerged as important media for the selective separation and molecular recognition of cis-diol-containing compounds .
    • With the introduction of boronic acid functionality, boronate affinity materials exhibit several significant advantages, including broad-spectrum selectivity, reversible covalent binding, pH-controlled capture/release, fast association/desorption kinetics, and good compatibility with mass spectrometry .
  • Proteomics

    • Boronate affinity materials have found applications in proteomics . They can solve issues in the applications and provide merits in this field .
  • Metabolomics

    • In the field of metabolomics, boronate affinity materials are used due to their unique properties .
  • Disease Diagnostics

    • Boronate affinity materials are used in disease diagnostics . They can provide solutions to issues in the applications and offer advantages in this field .
  • Aptamer Selection

    • Boronate affinity materials are also used in aptamer selection . They can solve issues in the applications and provide benefits in this field .

Safety And Hazards

The compound is recommended for use as laboratory chemicals . Uses advised against include food, drug, pesticide or biocidal product use . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

[5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BBrNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYTXZMVOGZESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BBrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383344
Record name [5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid

CAS RN

475102-13-7
Record name [5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NS Kumar, EM Dullaghan, BB Finlay, H Gong… - Bioorganic & medicinal …, 2014 - Elsevier
A novel series of bis-indoles derived from naturally occurring marine alkaloid 4 were synthesized and evaluated as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) …
Number of citations: 41 www.sciencedirect.com
SJ Taylor, A Abeywardane, S Liang, Z Xiong… - ACS …, 2021 - ACS Publications
Here, we described the design, by fragment merging and multiparameter optimization, of selective MMP-13 inhibitors that display an appropriate balance of potency and …
Number of citations: 3 pubs.acs.org

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